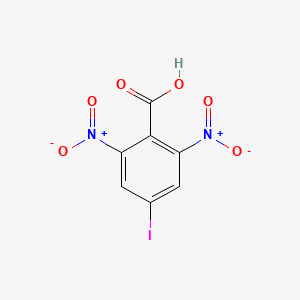

2,6-Dinitro-4-iodobenzoic acid

Description

BenchChem offers high-quality 2,6-Dinitro-4-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dinitro-4-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBYGRQHOGFPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376600 | |

| Record name | 2,6-DINITRO-4-IODOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95192-58-8 | |

| Record name | 2,6-DINITRO-4-IODOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Acidity and pKa Determination of 2,6-Dinitro Substituted Benzoic Acids

Abstract

This technical guide provides a comprehensive analysis of the acidity (pKa) of 2,6-dinitro substituted benzoic acids, specifically focusing on the steric and electronic mechanisms that drive their exceptional acidity compared to benzoic acid. It details the "Ortho Effect" and Steric Inhibition of Resonance (SIR), provides a consolidated data repository of relevant pKa values, and outlines rigorous experimental protocols (Spectrophotometric and Potentiometric) for determining low pKa values in drug development contexts.

Introduction: The Anomaly of Ortho-Substitution

In medicinal chemistry and physical organic chemistry, the pKa of a molecule is a fundamental physicochemical parameter determining solubility, lipophilicity (LogD), and membrane permeability. While substituent effects on the benzene ring are typically predicted using Hammett correlations (

2,6-Dinitrobenzoic acid represents a classic case of the Ortho Effect . With a pKa of approximately 1.14 , it is over 1,000 times more acidic than benzoic acid (pKa 4.20). Understanding the structural causality behind this shift is critical for researchers designing prodrugs or optimizing the physicochemical properties of lead compounds containing electron-deficient aromatic rings.

Theoretical Framework: Mechanisms of Acidity

The dramatic increase in acidity in 2,6-dinitrobenzoic acid is governed by two synergistic mechanisms: Electronic Inductive Effects and Steric Inhibition of Resonance (SIR) .

The Inductive Effect (-I)

The nitro group (

-

Mechanism: The electronegative nitrogen and oxygen atoms pull electron density away from the carboxylate group through the

-bond framework. -

Result: This disperses the negative charge on the carboxylate anion (

), stabilizing it and favoring the dissociation of the proton (

Steric Inhibition of Resonance (SIR)

This is the dominant factor distinguishing 2,6-dinitrobenzoic acid from its isomers.

-

Planarity & Resonance: In benzoic acid, the carboxyl group (

) is coplanar with the benzene ring. This allows the -

The "Twist": In 2,6-dinitrobenzoic acid, the bulky nitro groups at the ortho positions sterically clash with the carboxyl group. To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring (dihedral angle approaching 90°).

-

Consequence: The resonance interaction is broken. The benzene ring can no longer donate electrons to destabilize the carboxylate. The acid is left with only the strong electron-withdrawing inductive effect of the nitro groups, resulting in a massive increase in acidity.

Visualizing the Mechanism

The following diagram illustrates the interplay between steric pressure and resonance decoupling.

Caption: Logical flow demonstrating how steric bulk forces a conformational change that eliminates resonance stabilization, drastically increasing acidity.

Data Repository: Comparative pKa Values

The following table summarizes the pKa values of benzoic acid derivatives, highlighting the impact of nitro-substitution patterns. Note the drastic drop in pKa (increase in acidity) with ortho-substitution.

| Compound | Structure | pKa (25°C, H₂O) | Key Effect |

| Benzoic Acid | Unsubstituted | 4.20 | Baseline Reference |

| 3-Nitrobenzoic Acid | meta-substituted | 3.45 | Inductive (-I) only |

| 4-Nitrobenzoic Acid | para-substituted | 3.44 | Inductive (-I) + Resonance (-R) |

| 2-Nitrobenzoic Acid | ortho-substituted | 2.17 | Inductive + Partial SIR |

| 2,6-Dinitrobenzoic Acid | di-ortho-substituted | 1.14 | Full SIR + Strong Inductive |

| 2,4,6-Trinitrobenzoic Acid | tri-substituted | 0.65 | Max Inductive + Full SIR |

Data Sources: Compiled from IUPAC Dissociation Constants of Organic Acids and standard physicochemical tables.

Experimental Protocols for pKa Determination

Accurately determining pKa values below 2.0 is challenging using standard potentiometric titration due to the leveling effect of water (high background

Protocol Selection Workflow

Use this decision tree to select the appropriate method for your analyte.

Caption: Decision matrix for selecting the pKa determination method based on estimated acidity.

Method B: UV-Vis Spectrophotometric Determination (Recommended for pKa < 2)

This method relies on the spectral shift between the protonated (

Reagents:

-

Analyte: 2,6-dinitrobenzoic acid (

M stock in water/methanol). -

Buffers: HCl solutions of varying concentrations (0.01 M to 1.0 M) to create pH range 0.0 – 3.0.

-

Instrument: Double-beam UV-Vis Spectrophotometer.

Step-by-Step Protocol:

-

Spectral Scanning:

-

Prepare Solution A (Fully Protonated): Analyte in 1.0 M HCl (pH ≈ 0). Scan 200–400 nm.

-

Prepare Solution B (Fully Deprotonated): Analyte in pH 7.0 phosphate buffer. Scan 200–400 nm.

-

Identify Analytical Wavelength (

): Find the wavelength with the maximum difference in absorbance between Solution A and Solution B.

-

-

Sample Preparation:

-

Prepare a series of 10 samples with the same analyte concentration but varying pH (adjusted with HCl) ranging from pH 0.5 to 2.5.

-

Measure the exact pH of each solution using a calibrated micro-electrode.

-

-

Measurement & Calculation:

Method A: Potentiometric Titration (Standard)

While less precise for pKa < 2, this is suitable for comparative studies of weaker derivatives (e.g., 4-nitrobenzoic acid).

Protocol:

-

Calibration: Calibrate pH electrode using pH 1.68, 4.01, and 7.00 standards.

-

Dissolution: Dissolve 5-10 mg of compound in 20 mL degassed water (use <5% Methanol if solubility is poor).

-

Titration: Titrate with 0.1 N standardized NaOH (carbonate-free) using a micro-burette.

-

Data Processing: Plot pH vs. Volume NaOH. Use the Gran Plot method or first derivative (

) to identify the equivalence point. The pH at the half-equivalence point is the pKa.

Applications in Drug Development

The unique acidity of 2,6-dinitrobenzoic acid derivatives has specific implications for pharmaceutical research:

-

Salt Selection & Solubility:

-

With a pKa of 1.14, this moiety will be fully ionized (

) at all physiological pH values (stomach pH 1.5 to blood pH 7.4). -

Implication: Compounds containing this core will have high aqueous solubility but potentially low passive membrane permeability due to the permanent negative charge.

-

-

Prodrug Design:

-

The steric bulk of the 2,6-nitro groups protects the carboxyl/ester/amide bond from enzymatic attack.

-

Strategy: Ester derivatives of 2,6-dinitrobenzoic acid are often used to create "sterically shielded" prodrugs that resist rapid hydrolysis in plasma.

-

-

Crystal Engineering:

-

The twisted conformation (SIR) disrupts planar

-stacking in the solid state, often leading to unique crystal packing arrangements useful for modifying melting points and dissolution rates.

-

References

-

Dissociation Constants of Organic Acids in Aqueous Solution. IUPAC Technical Report. Butterworths, London.[2]

-

Steric Inhibition of Resonance. Journal of Chemical Education. Link

-

Potentiometric Titration Protocols. MIT OpenCourseWare. Link

-

Spectrophotometric Determination of pKa. Truman State University ChemLab. Link

-

PubChem Compound Summary: 2,6-Dinitrobenzoic acid. National Center for Biotechnology Information. Link

-

Hammett Equation and Ortho Effects. Chemistry LibreTexts. Link

Sources

A Comprehensive Safety Guide to 2,6-Dinitro-4-iodobenzoic Acid for Research and Development

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 2,6-Dinitro-4-iodobenzoic acid. As no specific Safety Data Sheet (SDS) for this compound is readily available, this guide has been synthesized by expert analysis of structurally analogous compounds, including various iodinated benzoic acids and dinitroaromatics. The protocols and recommendations herein are grounded in the established safety profiles of these related molecules to provide a robust framework for researchers, scientists, and drug development professionals.

The core philosophy of this guide is proactive risk mitigation. The presence of two nitro groups on the aromatic ring suggests a high-energy molecule with potential thermal instability, a characteristic of many nitroaromatic compounds.[1] The iodobenzoic acid backbone further contributes to its reactivity and toxicological profile. Therefore, a cautious and well-documented approach is paramount.

Hazard Identification and Risk Profile

2,6-Dinitro-4-iodobenzoic acid is not extensively characterized in public safety literature. However, by examining its constituent functional groups, a presumptive hazard profile can be constructed. The dinitro-aromatic structure is associated with acute toxicity, mutagenicity, and, in some cases, explosive properties.[2][3] Iodinated organic compounds can also present unique toxicological concerns.

Anticipated GHS Classification

Based on data from analogous compounds such as 2-iodobenzoic acid, 3,5-dinitrobenzoic acid, and other nitroaromatics, the following Globally Harmonized System (GHS) classifications should be anticipated.

| Hazard Class | Category | Hazard Statement | Rationale from Analogous Compounds |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5][6] | A common classification for both iodinated and dinitrated benzoic acids.[4][5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][7] | Iodobenzoic and dinitrobenzoic acids are known skin irritants.[4][5][7] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage.[4][5] or H319: Causes serious eye irritation.[7][8] | Halogenated and nitro-substituted benzoic acids consistently show severe eye irritancy.[4][5][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][5][7] | Inhalation of dust from similar powdered acids is known to irritate the respiratory tract.[4][5][7] |

| Germ Cell Mutagenicity | Suspected | H341: Suspected of causing genetic defects. | Nitroaromatic compounds are often mutagenic through interactions with DNA.[2] |

| Carcinogenicity | Suspected | H351: Suspected of causing cancer. | The carcinogenicity of many nitroaromatics is well-documented.[2] |

| Thermal Stability | Potential Hazard | May be thermally unstable. | Pure organic nitro compounds can decompose violently at high temperatures, a risk that is increased by impurities.[1] |

Core Safety Directives: Handling and Storage

The primary directive is to minimize exposure and prevent conditions that could lead to thermal decomposition. All handling of 2,6-Dinitro-4-iodobenzoic acid should be performed within a certified chemical fume hood.

Administrative and Engineering Controls

-

Restricted Access: Only trained personnel should be permitted to handle this compound. The handling area should be clearly demarcated.

-

Ventilation: All manipulations, including weighing and transfers, must occur in a well-ventilated area, preferably within a chemical fume hood to control dust and vapor exposure.[4][7][9][10]

-

Hygiene: A safety shower and eyewash station must be readily accessible.[11] Always wash hands thoroughly after handling, and launder contaminated clothing before reuse.[7][9] Do not eat, drink, or smoke in the laboratory.[7][11]

Protocol for Secure Storage

Improper storage is a primary contributor to laboratory incidents involving reactive chemicals.[2]

-

Container: Store in the original, tightly sealed container.[7][9]

-

Location: Keep in a cool, dry, dark, and well-ventilated place.[9][12]

-

Incompatibilities: Segregate from strong oxidizing agents, bases, and reducing agents.[8][13] The presence of contaminants can significantly lower the decomposition temperature of nitro compounds.[1]

-

Labeling: Containers must be clearly labeled with the chemical name, date received, and date opened.[12]

Caption: Core pillars of the secure storage protocol.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

| Protection Type | Specification | Rationale and Citation |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Prevents contact from splashes or airborne particles. Direct eye contact can cause serious damage.[4][5][7][8] |

| Hand Protection | Nitrile or other chemically resistant gloves. | Protects against skin irritation and absorption.[5][7] |

| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes. | Prevents contamination of personal clothing and skin.[7][14] |

| Respiratory Protection | Use in a fume hood. If not possible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. | Avoid inhalation of dust, which can cause respiratory irritation.[4][5][7][10] |

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

| Exposure Route | Protocol |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7][8][15] |

| Skin Contact | Remove all contaminated clothing immediately.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8][15] Seek medical attention if irritation persists.[9][15] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7][8][15] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention from an ophthalmologist.[14] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[7][11] If the person is conscious, have them drink one or two glasses of water.[14] Call a poison control center or physician immediately.[7][11] |

Spill and Leak Management

The primary goals are to contain the spill, prevent dust generation, and protect personnel.

Step-by-Step Spill Response Protocol:

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[10][14][16]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[9][16]

-

PPE: Don appropriate PPE, including respiratory protection, before entering the spill area.[9][10][16]

-

Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

-

Collection: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste. Avoid creating dust.[10][14]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the contaminated materials and waste container according to institutional and local environmental regulations.[4][7][9]

Caption: Step-by-step workflow for emergency spill response.

Fire and Explosion Hazard

-

Extinguishing Media: Use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][10][15]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][9][10][14]

-

Hazardous Decomposition: Thermal decomposition can release toxic fumes, including carbon oxides and nitrogen oxides (NOx).[10][11][14] The presence of iodine means that toxic iodine-containing gases may also be released.

Disposal Considerations

Disposal of 2,6-Dinitro-4-iodobenzoic acid and its containers must be handled as hazardous waste.

-

Procedure: Dispose of contents and containers at an authorized hazardous or special waste collection point.[4][7] Do not allow the product to enter drains or the environment.[6][10][14]

-

Regulatory Compliance: All disposal practices must adhere to local, regional, and national environmental regulations.[11]

References

- Apollo Scientific. (2023, August 1).

- Elemental Microanalysis. (2024, November 13).

- CDH Fine Chemical.

- Santa Cruz Biotechnology.

- Lyme Congregational Church Boston. Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds.

- Fisher Scientific. (2025, December 21).

- Santa Cruz Biotechnology.

- Aldrich. (2024, September 7).

- FUJIFILM Wako Chemicals. (2024, March 28).

- Carl ROTH.

- Sigma-Aldrich. (2025, November 6).

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

- Elemental Microanalysis. (2024, March 18).

- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.

- Loba Chemie.

- Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(3), 237–240.

- Cambridge University Press. (2009, October 28).

- CDH Fine Chemical.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]

- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. carlroth.com [carlroth.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. lymecongregationalchurch.org [lymecongregationalchurch.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Melting Point Determination of 2,6-Dinitro-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dinitro-4-iodobenzoic acid is a halogenated nitroaromatic carboxylic acid. As a novel compound, its physicochemical properties, including its melting point, are not yet established in the scientific literature. The melting point of a compound is a critical parameter, offering insights into its purity, crystalline structure, and intermolecular forces. For drug development professionals, an accurate melting point is fundamental for characterization, formulation development, and quality control. This guide provides a comprehensive framework for determining the melting point of 2,6-Dinitro-4-iodobenzoic acid, addressing the unique challenges posed by its dinitro and iodo substitutions. We will explore the theoretical considerations for predicting a melting point range based on structurally analogous compounds and present a detailed, safety-oriented protocol for its experimental determination.

Theoretical Considerations: Predicting the Melting Point Range

In the absence of experimental data for 2,6-Dinitro-4-iodobenzoic acid, we can estimate its melting point by examining the influence of its constituent functional groups on the melting points of structurally related compounds. The melting point is influenced by factors such as molecular weight, symmetry, and the strength of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

| Compound | Structure | Melting Point (°C) | Key Features |

| 2-Iodobenzoic acid | 162 °C | Iodine at position 2 | |

| 4-Iodobenzoic acid | 270-273 °C[1][2][3] | Iodine at position 4 | |

| 3,5-Dinitrobenzoic acid | 204-206 °C[4][5] | Two nitro groups, no iodine | |

| 2,6-Dinitrotoluene | 56-66 °C[6][7][8][9][10] | Two nitro groups, methyl instead of carboxyl, no iodine | |

| 4-Methyl-3,5-dinitrobenzoic acid | 155-158 °C | Two nitro groups, methyl at position 4 | |

| 2-Amino-5-iodobenzoic acid | 220 °C (decomposes)[11] | Amino and iodo groups |

Analysis of Structural Analogs:

-

Influence of the Carboxyl Group: The carboxyl group facilitates strong hydrogen bonding, leading to dimer formation in the solid state and generally high melting points, as seen in the benzoic acid derivatives.

-

Influence of Iodine Position: The significant difference in melting points between 2-iodobenzoic acid (162 °C) and 4-iodobenzoic acid (270-273 °C) underscores the profound impact of isomerism on crystal packing and melting point.[1][12]

-

Influence of Nitro Groups: The two nitro groups in 3,5-dinitrobenzoic acid (204-206 °C) are strongly electron-withdrawing and increase the molecule's polarity and potential for dipole-dipole interactions, contributing to a high melting point.[4][5] The presence of two nitro groups can also introduce the risk of thermal instability.

-

Combined Effects: In 2,6-Dinitro-4-iodobenzoic acid, the sterically hindered carboxyl group due to the adjacent nitro groups might affect its ability to form ideal hydrogen-bonded dimers. The large iodine atom at the 4-position and the two nitro groups will significantly increase the molecular weight and likely lead to strong intermolecular interactions.

Based on these observations, it is reasonable to predict that the melting point of 2,6-Dinitro-4-iodobenzoic acid will be relatively high, likely exceeding 150 °C. The combination of the heavy iodine atom and the polar nitro groups suggests strong intermolecular forces. However, the steric hindrance from the 2,6-dinitro substitution could disrupt the crystal lattice, potentially lowering the melting point compared to a less hindered isomer.

Experimental Determination of Melting Point

The following protocol is a generalized procedure for determining the melting point of a novel, potentially energetic compound. It is imperative to perform a thorough risk assessment before proceeding and to handle the substance in small quantities with appropriate personal protective equipment (PPE).

Safety Precautions for Handling a Dinitro Aromatic Compound:

-

Explosion Hazard: Dinitro aromatic compounds can be shock-sensitive and may decompose explosively upon heating.[7] Always handle with non-metallic spatulas and avoid grinding the sample.

-

Personal Protective Equipment (PPE): Wear safety glasses, a flame-resistant lab coat, and consider using a blast shield during the melting point determination.

-

Small Sample Size: Use the smallest amount of sample necessary for the determination (typically 2-3 mm in a capillary tube).

-

Ventilation: Work in a well-ventilated fume hood.

Step-by-Step Protocol for Melting Point Determination:

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered. If the sample is crystalline, gently crush a small amount between two watch glasses. Avoid vigorous grinding.

-

Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This can be achieved by tapping the open end of the capillary tube into the powder and then gently tapping the sealed end on a hard surface to pack the sample down.

-

-

Melting Point Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Insert the capillary tube containing the sample into the apparatus.

-

-

Approximate Melting Point Determination:

-

Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.

-

Record the temperature at which the sample first begins to liquefy and the temperature at which it is completely liquid. This will be your approximate range.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Use a fresh sample in a new capillary tube.

-

Set a slow heating rate of 1-2 °C per minute as you approach the approximate melting point.

-

Carefully observe the sample and record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point range is reported as T1-T2.

-

Repeat the accurate determination at least twice to ensure reproducibility. A pure compound should have a sharp melting range of 1-2 °C. A broader range may indicate the presence of impurities.

-

Workflow for Melting Point Determination

Caption: Workflow for the experimental determination of melting point.

Factors Influencing the Melting Point of 2,6-Dinitro-4-iodobenzoic Acid

Several factors can influence the observed melting point and its range. Understanding these is crucial for accurate interpretation of experimental results.

-

Purity: Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This is a fundamental principle used to assess the purity of a crystalline solid.

-

Crystalline Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. The isolation of a specific polymorph can depend on the crystallization solvent and conditions.

-

Rate of Heating: A rapid heating rate can lead to an artificially wide melting point range, as there is a lag between the thermometer reading and the actual temperature of the sample.

-

Sample Packing: A loosely packed sample in the capillary tube can lead to inaccurate results due to poor heat transfer.

Logical Framework for Characterization

Caption: Logical flow for the synthesis and physical characterization.

Conclusion

While a specific melting point for 2,6-Dinitro-4-iodobenzoic acid is not yet documented, a systematic approach combining theoretical prediction and careful experimental determination can establish this crucial physical property. Based on the analysis of structurally similar compounds, a melting point above 150 °C is anticipated. The provided protocol, with its emphasis on safety, offers a robust method for the accurate determination of the melting point of this and other novel, potentially energetic compounds. A sharp, reproducible melting range, coupled with spectroscopic data, will be key to confirming the identity and purity of synthesized 2,6-Dinitro-4-iodobenzoic acid, a critical step in its potential application in research and development.

References

-

CAS. (n.d.). 2,6-Dinitrotoluene. CAS Common Chemistry. Retrieved January 21, 2026, from [Link]

-

ChemWhat. (n.d.). 2,6-Dinitrotoluene CAS#: 606-20-2. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (2025, August 5). 2-Iodobenzoic acid. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

OSHA. (2023, June 26). 2,6-DINITROTOLUENE. Occupational Safety and Health Administration. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved January 21, 2026, from [Link]

- Google Patents. (1970). Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor.

-

Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved January 21, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 3, 5-dinitrobenzoic acid.

-

Wikipedia. (n.d.). 4-Iodobenzoic acid. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Macmillan Learning. (2006). Tables of Unknowns and Derivatives. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2025, August 7). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved January 21, 2026, from [Link]

-

CAS. (n.d.). 2-Amino-5-iodobenzoic acid. CAS Common Chemistry. Retrieved December 30, 2025, from [Link]

-

ChemBK. (2022, October 16). 2-Iodobenzoic acid. Retrieved January 21, 2026, from [Link]

-

Loba Chemie. (n.d.). 3,5-DINITROBENZOIC ACID. Retrieved January 21, 2026, from [Link]

Sources

- 1. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 3. 619-58-9|4-Iodobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 3,5-Dinitrobenzoic acid | 99-34-3 [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. chemwhat.com [chemwhat.com]

- 8. 2,6-DINITROTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 2,6-Dinitrotoluene 98 606-20-2 [sigmaaldrich.com]

- 10. 2,6-DINITROTOLUENE | Occupational Safety and Health Administration [osha.gov]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 2,6-dinitro-4-iodobenzoic acid from 4-amino-2,6-dinitrobenzoic acid

Application Note: High-Purity Synthesis of 2,6-Dinitro-4-iodobenzoic Acid via Sandmeyer Transformation

Executive Summary

This application note details a robust protocol for the synthesis of 2,6-dinitro-4-iodobenzoic acid (CAS 95192-58-8) starting from 4-amino-2,6-dinitrobenzoic acid .[1] This transformation utilizes a modified Sandmeyer reaction sequence involving diazotization followed by iodination.[1]

While standard Sandmeyer protocols often employ aqueous mineral acids, the presence of two electron-withdrawing nitro groups and a carboxyl moiety renders the starting amine significantly less basic and potentially insoluble in dilute aqueous media.[1] Therefore, this protocol utilizes a nitrosyl sulfuric acid methodology to ensure quantitative diazotization, followed by a controlled quenching into potassium iodide.[1] This approach minimizes hydrolysis byproducts (phenols) and maximizes yield.

Target Audience: Medicinal Chemists, Process Development Scientists, and Radiopharmaceutical Researchers.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the substitution of the primary amino group with an iodine atom via a diazonium intermediate.[1]

Chemical Logic:

-

Electronic Environment: The starting material, 4-amino-2,6-dinitrobenzoic acid, possesses an amino group at the C4 position.[1] The nitro groups at C2 and C6 are meta to the amine but ortho to the carboxylic acid.[1] While the amine is not as deactivated as in picramide (2,4,6-trinitroaniline), the overall electron-deficiency of the ring requires strong acidic conditions to stabilize the diazonium salt and prevent coupling side reactions.[1]

-

Diazotization: We utilize sodium nitrite in concentrated sulfuric acid.[1] This generates the nitrosonium ion (

), a potent electrophile capable of reacting with the weakly nucleophilic amine. -

Iodination: Unlike chlorination or bromination, iodination does not require a copper(I) catalyst. The iodide ion (

) is easily oxidized by the diazonium ion via a Single Electron Transfer (SET) mechanism, generating the aryl radical and iodine radical, which recombine to form the C-I bond.

Visual Pathway (Graphviz):

Caption: Mechanistic workflow for the conversion of 4-amino-2,6-dinitrobenzoic acid to the 4-iodo derivative via diazonium salt.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

| Parameter | Specification | Rationale |

| Temperature (Diazotization) | 0°C – 5°C | Prevents thermal decomposition of the unstable diazonium salt into the corresponding phenol (hydrolysis).[1] |

| Acid Strength | Conc. H₂SO₄ (98%) | Ensures solubility of the starting material and effective generation of the nitrosonium ion ( |

| Stoichiometry (NaNO₂) | 1.1 – 1.2 equiv | Slight excess ensures complete conversion of the amine. Large excess is avoided to prevent formation of |

| Stoichiometry (KI) | 2.5 – 3.0 equiv | Excess iodide drives the reaction and helps solubilize the iodine byproduct as |

| Quenching Rate | Slow / Dropwise | Controls the exotherm and the rapid evolution of nitrogen gas ( |

Detailed Experimental Protocol

Safety Note: This reaction involves concentrated acids, toxic reagents (NaNO₂), and the generation of nitrogen gas. Perform all operations in a functioning fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[1]

Materials:

-

4-Amino-2,6-dinitrobenzoic acid (10 mmol, ~2.27 g)[1]

-

Sodium Nitrite (

) (12 mmol, 0.83 g) -

Sulfuric Acid (

), concentrated (98%) -

Potassium Iodide (

) (30 mmol, ~5.0 g) -

Urea (optional, for destroying excess nitrous acid)

-

Sodium Bisulfite (

) or Thiosulfate (for workup)

Step 1: Preparation of Nitrosyl Sulfuric Acid (In Situ)

-

Charge a 100 mL three-necked round-bottom flask with 15 mL of concentrated

. -

Cool the flask to 0–5°C using an ice-salt bath.

-

Add sodium nitrite (0.83 g) in small portions over 15 minutes with vigorous stirring.

-

Observation: The solution may fume slightly; ensure the temperature does not rise above 10°C. Stir until the solid is mostly dissolved (formation of a clear or slightly turbid pale yellow solution).

-

Step 2: Diazotization

-

To the cold nitrosyl sulfuric acid solution (0–5°C), add 4-amino-2,6-dinitrobenzoic acid (2.27 g) portion-wise over 20 minutes.

-

Expert Tip: Adding the solid amine to the acid is preferred over the reverse to avoid localized overheating.[1]

-

-

Maintain the temperature below 5°C .

-

Stir the viscous mixture at 0–5°C for 1–2 hours .

-

Checkpoint: The mixture should become a homogeneous or finely suspended syrup.[1] If solid chunks remain, extend stirring time.

-

Step 3: Iodination (Sandmeyer)

-

In a separate 250 mL beaker, dissolve potassium iodide (5.0 g) in 20 mL of water and add 20 g of crushed ice .

-

(Optional) Add a spatula tip of urea to the diazonium mixture to destroy excess nitrous acid (prevents oxidation of KI to

). -

Slowly pour the cold diazonium sulfate solution into the stirring KI/ice mixture.

-

Caution: Vigorous evolution of nitrogen gas (foaming) will occur. Add slowly to manage the foam.[1]

-

-

Rinse the reaction flask with a small amount of ice-cold water and add to the beaker.

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours .

-

Heat the mixture to 60–70°C for 30 minutes to ensure complete decomposition of the diazonium salt.

Step 4: Isolation and Purification

-

Quench: Cool the mixture to room temperature. The product will appear as a dark precipitate.[1]

-

Decolorize: Add saturated sodium bisulfite (

) solution dropwise until the dark brown color of free iodine fades to a light yellow/tan. -

Filtration: Filter the solid under vacuum using a Buchner funnel.

-

Washing: Wash the filter cake copiously with cold water (3 x 20 mL) to remove residual acid and inorganic salts.

-

Recrystallization:

Expected Results & Characterization

| Property | Expectation | Notes |

| Appearance | Yellow to tan crystalline solid | Color depends on purity; traces of iodine cause browning.[1] |

| Yield | 60% – 75% | Losses primarily due to solubility in acid during workup.[1] |

| Melting Point | ~110°C (approx) | Verify against specific isomer literature; 3,5-dinitro isomer melts ~205°C. |

| 1H NMR (DMSO-d6) | Singlet, ~8.5 - 8.8 ppm (2H) | The two aromatic protons at C3/C5 are equivalent.[1] |

| IR Spectroscopy | ~1700 cm⁻¹ (C=O)~1530, 1350 cm⁻¹ (NO₂) | Characteristic nitro and carboxyl stretches. |

Troubleshooting Guide

-

Problem: Low Yield / Sticky Product.

-

Problem: Excessive Foaming.

-

Problem: Product is Dark Brown.

-

Cause: Contamination with elemental iodine (

). -

Solution: Wash the filter cake with more sodium bisulfite solution.[1]

-

References

-

General Sandmeyer Protocols

-

Organic Syntheses, Coll.[1] Vol. 2, p. 351 (1943). Preparation of 3,5-Dinitrobenzoic acid (Analogous nitration chemistry). Link

-

Filimonov, V. D., et al.[1] "A convenient and general one-step preparation of aromatic and some heterocyclic iodides."[1] Synthesis 2007.01 (2007): 81-84.[1] (Modern diazotization methods).

-

-

Specific Compound Data

-

Safety Data

Disclaimer: This protocol is for research purposes only. Users must conduct their own risk assessment before handling hazardous chemicals.

Sources

Application Note: High-Purity Synthesis of 2,6-Dinitro-4-Iodobenzoic Acid via Modified Sandmeyer Protocol

Abstract

This application note details a robust, scalable protocol for the synthesis of 2,6-dinitro-4-iodobenzoic acid from 4-amino-2,6-dinitrobenzoic acid . Unlike standard Sandmeyer reactions that utilize aqueous mineral acids, this protocol employs a nitrosylsulfuric acid pathway to effectively diazotize the highly electron-deficient and sterically hindered 2,6-dinitroaniline precursor. This method maximizes diazonium stability and minimizes hydrolytic side-products, ensuring high purity suitable for pharmaceutical intermediates and energetic material precursors.

Introduction & Mechanistic Rationale

The Challenge of Deactivated Amines

The target molecule, 2,6-dinitro-4-iodobenzoic acid, presents a specific synthetic challenge. The precursor amine (4-amino-2,6-dinitrobenzoic acid) possesses two nitro groups ortho to the carboxylic acid and meta to the amine. These strongly electron-withdrawing groups significantly reduce the basicity of the amine nitrogen (

The Solution: Nitrosylsulfuric Acid

To overcome this, we utilize nitrosylsulfuric acid (

-

Solvent Power: Concentrated

effectively dissolves the deactivated amine. -

Active Electrophile: It generates the nitrosonium ion (

) in a highly acidic medium, driving the diazotization of the weakly nucleophilic amine to completion.

Strategic Planning (Pre-Lab)

Safety Matrix (Critical)

-

Explosion Hazard: Dry diazonium salts of polynitro compounds can be shock-sensitive. NEVER allow the intermediate diazonium salt to dry. Process immediately.

-

Acid Burns: This protocol uses concentrated

.[1][2] Full PPE (face shield, acid-resistant apron, long gloves) is mandatory. -

Gas Evolution: The iodination step releases copious

gas and potentially iodine vapors. Perform exclusively in a high-efficiency fume hood.

Reagents & Equipment

| Reagent | Grade | Role |

| 4-Amino-2,6-dinitrobenzoic acid | >97% | Precursor |

| Sulfuric Acid ( | 98% Conc. | Solvent/Catalyst |

| Sodium Nitrite ( | ACS Reagent | Diazotization Agent |

| Potassium Iodide (KI) | ACS Reagent | Iodide Source |

| Urea | Reagent | |

| Sodium Bisulfite ( | Tech | Iodine Scavenger |

Detailed Experimental Protocol

Phase 1: Generation of Nitrosylsulfuric Acid

The "Engine" of the reaction.[3] Temperature control is vital to prevent decomposition of the nitrosyl species.[4]

-

Setup: Equip a 3-neck round-bottom flask (RBF) with an overhead mechanical stirrer (Teflon blade) and a thermometer. Place in an ice/salt bath.

-

Acid Charge: Charge concentrated

(10 mL per gram of amine precursor) into the flask. Cool to 0–5 °C.[4][5] -

Nitrite Addition: Add Sodium Nitrite (

, 1.2 equivalents) in small portions over 20 minutes.-

Note: The temperature must not exceed 10 °C.

-

Observation: The solution may foam slightly and turn pale yellow/viscous as nitrosylsulfuric acid forms.

-

-

Dissolution: Once addition is complete, warm the mixture to 60–65 °C for 30 minutes to ensure complete dissolution of

, then cool back down to 0–5 °C .

Phase 2: Diazotization

The "Loading" phase. The deactivated amine is converted to the diazonium sulfate.

-

Amine Addition: Add the 4-amino-2,6-dinitrobenzoic acid (1.0 equivalent) slowly to the stirred nitrosylsulfuric acid solution.

-

Rate: Add over 30–45 minutes.

-

Temp: Maintain 0–10 °C.

-

-

Digestion: Allow the thick slurry to stir at 0–5 °C for 2 hours.

-

Mechanistic Check: Unlike simple anilines, this solution will not become clear. A thick suspension of the diazonium sulfate is normal.

-

-

Excess Nitrite Check: Test a drop of the mixture on starch-iodide paper. Instant blue-black color confirms excess nitrous acid (required). If negative, add 0.1 eq more

. -

Scavenging: Add Urea (0.1 eq) slowly to destroy the excess nitrous acid until the starch-iodide test is negative. Crucial to prevent side reactions with Iodide in the next step.

Phase 3: Iododeamination (The Sandmeyer Displacement)

The "Firing" phase. Displacement of

-

Iodide Prep: In a separate large beaker (5x reaction volume), dissolve Potassium Iodide (KI, 2.5 equivalents) in water (equal volume to the acid used). Cool to 5 °C.

-

Quenching/Transfer:

-

Technique: Slowly pour the cold diazonium/sulfuric acid slurry into the vigorously stirred KI solution.

-

Warning: This is highly exothermic. Add ice directly to the KI beaker to keep temp < 20 °C.

-

Gas Evolution: Vigorous foaming (

) will occur.

-

-

Thermal Drive: Once addition is complete, allow the mixture to warm to room temperature (RT) over 1 hour.

-

Completion: Heat the mixture on a steam bath (80 °C) for 30 minutes to ensure complete decomposition of the diazonium salt. Evolution of gas should cease.

Phase 4: Isolation and Purification

-

Bisulfite Wash: The solution will likely be dark purple due to free Iodine (

). Add saturated Sodium Bisulfite ( -

Filtration: Filter the crude solid under vacuum.

-

Washing: Wash the filter cake with:

-

Cold water (3x) to remove acid and salts.

-

10% HCl (1x) to remove any unreacted amine.

-

Water (until filtrate is neutral).

-

-

Recrystallization: Recrystallize the crude solid from Glacial Acetic Acid or Ethanol/Water (80:20) .

-

Drying: Dry in a vacuum oven at 50 °C overnight.

Data Analysis & Characterization

Expected Properties

| Parameter | Specification | Notes |

| Appearance | Yellow to Tan Needles | Darker color indicates iodine contamination |

| Yield | 65% – 80% | Losses primarily during recrystallization |

| Melting Point | 210–215 °C (dec) | Distinct from precursor (decomposes differently) |

Spectroscopic Validation

-

IR (ATR): Look for disappearance of

stretches (3300-3500 cm⁻¹) and retention of -

1H NMR (DMSO-d6): The precursor shows a broad amino peak (

) and aromatic protons. The product will show a simplified aromatic region (singlet at ~8.5-8.8 ppm for the two equivalent protons at C3/C5) and the absence of the amino protons.

Process Visualization (Workflow)

Figure 1: Step-by-step logic flow for the synthesis of 2,6-dinitro-4-iodobenzoic acid via nitrosylsulfuric acid diazotization.[4]

Troubleshooting & Optimization

| Problem | Root Cause | Corrective Action |

| Low Yield / Tar Formation | Temperature runaway during diazotization. | Ensure internal temp never exceeds 10°C during amine addition. |

| Incomplete Reaction | Poor solubility of amine. | Increase |

| Product is Purple/Brown | Trapped Iodine ( | Rewash filter cake with stronger bisulfite solution. Recrystallize with charcoal. |

| Violent Foaming | Adding Acid to KI too fast. | Use a larger vessel for the KI solution. Add acid slurry dropwise or in small aliquots. |

References

-

Nitrosylsulfuric Acid Preparation

-

Coleman, G. H.; Lillis, G. A.; Goheen, G. E. "Nitrosyl Chloride" Inorganic Syntheses1939 , 1, 55. (Adapted for H2SO4 media).

-

ScienceMadness Wiki, "Nitrosylsulfuric acid". Available at: [Link]

-

- Hodgson, H. H.; Mahadevan, A. P. "The Sandmeyer Reaction" Journal of the Chemical Society1947, 173-174.

-

Precursor Synthesis & Properties

-

General Sandmeyer Methodology

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. EP0437824B1 - Process for the preparation of nitrosylsulfuric acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 4-Amino-2,6-dinitrobenzoic acid | C7H5N3O6 | CID 2762524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicchemistryguide.com [organicchemistryguide.com]

- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 2,6-Dinitro-4-Iodobenzoic Acid Scaffolds

Executive Summary

The substrate 2,6-dinitro-4-iodobenzoic acid presents a unique dichotomy in palladium-catalyzed cross-coupling: it is electronically hyper-activated for oxidative addition yet kinetically and thermodynamically fragile regarding side reactions.[1]

While the iodine at the C4 position is highly labile due to the electron-withdrawing nitro groups, the 2,6-substitution pattern on the benzoic acid moiety introduces significant steric strain and a high propensity for protodecarboxylation .

This guide outlines two validated workflows:

-

The Robust Route (Recommended): Methyl ester protection to mitigate solubility issues and decarboxylation risks.[1]

-

The Direct Route: A specialized aqueous protocol for the free acid, strictly controlled to prevent thermal decomposition.[1]

Chemo-Structural Analysis & Challenges

To design a successful experiment, one must understand the competing forces within the molecule.[1]

The Electronic "Push-Pull"

-

Activation (The Good): The two nitro groups (

) at C2 and C6 are strong electron-withdrawing groups (EWGs).[1] They significantly decrease the electron density of the aromatic ring.[1] This makes the C4-Iodine bond exceptionally weak and reactive toward Pd(0) oxidative addition.[1] -

Instability (The Bad): The same EWGs stabilize the carbanion that would form upon loss of

. Consequently, 2,6-dinitrobenzoic acids are among the most susceptible substrates to thermal decarboxylation.

Steric Environment[1]

-

Coupling Site (C4): Relatively unhindered.[1] The protons at C3/C5 do not impose significant steric bulk.[1]

-

Acid Moiety (C1): Highly congested.[1] The 2,6-nitro groups twist the carboxylate out of planarity with the aromatic ring, reducing conjugation and increasing the lability of the C-C(O)OH bond.

Visual Analysis (DOT Diagram)

Figure 1: Structural analysis highlighting the reactivity contrast between the coupling site (C4) and the stability risk site (C1).

Critical Decision Matrix: Acid vs. Ester[1][2]

Before selecting a protocol, evaluate your downstream requirements using the table below.

| Feature | Path A: Methyl Ester Protection (Recommended) | Path B: Direct Acid Coupling |

| Step Count | 3 (Protect | 1 (Direct Coupling) |

| Solubility | Excellent in organic solvents (THF, Toluene).[1] | Poor; requires aqueous/polar solvents (DMF/H2O).[1] |

| Decarboxylation Risk | Low (Ester stabilizes the C1 position).[1] | High (Requires T < 60°C).[1] |

| Purification | Standard silica chromatography.[1] | Difficult (Acid sticks to silica; requires reverse phase).[1] |

| Scale-Up Potential | High reliability.[1] | Variable; batch-dependent.[1] |

Protocol A: The Methyl Ester Route (Gold Standard)

This route is preferred for medicinal chemistry applications where purity and yield are paramount.[1]

Phase 1: Protection

Do not use Fischer Esterification (MeOH/H2SO4) as steric hindrance will prevent conversion.

-

Reagents: Methyl Iodide (MeI), Potassium Carbonate (

).[1] -

Solvent: DMF.

-

Procedure: Treat the acid with 1.2 eq MeI and 1.5 eq

in DMF at RT for 4 hours. Aqueous workup yields Methyl 4-iodo-2,6-dinitrobenzoate .[1]

Phase 2: Suzuki Coupling

Reaction Scheme:

Materials:

-

Substrate: Methyl 4-iodo-2,6-dinitrobenzoate (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%)[1]-

Rationale: The bidentate ferrocenyl ligand prevents catalyst decomposition and is robust for electron-deficient substrates.[1]

-

-

Base:

(3.0 equiv) - Anhydrous preferred.[1] -

Solvent: 1,4-Dioxane / Water (9:1 ratio).[1]

Step-by-Step:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 60°C (Do not exceed 80°C). Stir for 4–12 hours.

-

Note: Conversion is usually rapid due to the activated iodine.[1] Monitor via TLC/LCMS after 1 hour.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1] -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Direct Acid Coupling (High Efficiency)

Use this protocol if you must avoid protection/deprotection steps. Success depends on strict temperature control to prevent decarboxylation.[1]

Mechanism Adjustment: Because the substrate is an acid, the first equivalent of base will be consumed to form the carboxylate salt.[1] This salt is water-soluble but creates a "soap-like" behavior that can hinder phase transfer.[1]

Materials:

-

Substrate: 2,6-dinitro-4-iodobenzoic acid (1.0 equiv)

-

Catalyst:

(5 mol%) or PEPPSI-iPr (2 mol%)[1]-

Rationale: PEPPSI catalysts are excellent for difficult substrates at lower temperatures.[1]

-

-

Base:

(3.5 equiv).[1]-

Note: 1 eq neutralizes the acid; 2.5 eq drives the coupling.[1]

-

-

Solvent: DMF / Water (4:1).[1]

-

Rationale: DMF is required to solubilize the organic components, while water dissolves the base and the carboxylate salt.[1]

-

Step-by-Step:

-

Dissolution: Dissolve the acid in DMF/Water.[1] Add the base. The solution will turn deep yellow/orange (formation of nitrophenyl anion species).[1]

-

Catalyst Addition: Add the Boronic Acid (1.3 equiv) and Catalyst under inert atmosphere.[1]

-

Temperature Control: Heat to 45–50°C .

-

Critical Warning:Do NOT exceed 60°C. At >80°C, the rate of decarboxylation (

) competes with transmetallation.[1]

-

-

Monitoring: Check LCMS for the product mass (M+H) and the decarboxylated byproduct (M-44).[1]

-

Workup:

Troubleshooting & Optimization Logic

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Product mass - 44 Da | Decarboxylation occurred.[1] | Lower temp to 40°C. Switch to Protocol A (Ester). |

| Starting Material Remaining | Catalyst deactivation. | Switch to S-Phos Pd G3 or X-Phos Pd G3 ligands.[1] |

| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid.[1][3] | Degas solvents more thoroughly.[1] Reduce Base loading. |

| Black Precipitate (Pd Black) | Catalyst decomposition.[1] | Add TBAB (Tetrabutylammonium bromide) as a stabilizer.[1] |

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate experimental workflow.

References

-

General Suzuki Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Coupling of Electron-Deficient Aryl Halides: Littke, A. F., & Fu, G. C. (2001).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Decarboxylation Risks in Nitrobenzoic Acids: Goossen, L. J., et al. (2009).[1] Pd-Catalyzed Synthesis of Biaryls via Decarboxylative Coupling of Nitrobenzoic Acids.[1] Journal of the American Chemical Society.[1][5][6] (Contextual reference for instability). [Link]

-

PEPPSI Catalyst System for Difficult Couplings: Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction.[1] Chemistry - A European Journal, 12(18), 4749-4755. [Link][1]

-

Synthesis of 4-iodo-2,6-dinitrobenzoic acid (Starting Material Context): Specific preparation often involves Sandmeyer reaction of 4-amino-2,6-dinitrobenzoic acid.[1] Refer to: Vogel's Textbook of Practical Organic Chemistry. [Link]

Sources

- 1. Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

Sonogashira coupling using sterically hindered aryl iodides

Application Note: High-Efficiency Sonogashira Coupling of Sterically Hindered Aryl Iodides

Executive Summary

The Sonogashira cross-coupling of sterically hindered aryl iodides (e.g., ortho-substituted or multi-substituted arenes) presents unique kinetic challenges compared to unhindered substrates. While aryl iodides typically undergo facile oxidative addition, steric bulk proximal to the halide significantly retards the transmetallation and reductive elimination steps. This application note details optimized protocols using bulky, electron-rich phosphine ligands (Buchwald-type) and specific additives to overcome these energy barriers, ensuring high yields and minimizing Glaser homocoupling side products.

Mechanistic Challenges & Ligand Strategy

The Steric Bottleneck

In standard Sonogashira couplings (e.g., using Pd(PPh

-

Transmetallation Inhibition: The approach of the bulky copper-acetylide species to the hindered Pd(II) center is physically blocked.

-

Reductive Elimination Strain: While bulky ligands generally promote reductive elimination (to relieve steric strain), the formation of the necessary cis-intermediate prior to elimination is energetically unfavorable due to clash between the ligand and the ortho-substituent.

Strategic Solution: Bulky, Electron-Rich Ligands

To navigate this, we utilize ligands with large cone angles (or % Buried Volume,

-

Role: These ligands form monoligated [L-Pd(0)] species, which are highly active.

-

Benefit: They create a "pocket" that facilitates the entry of the substrate while destabilizing the resting state, driving the cycle forward.

Figure 1: Sterically Hindered Sonogashira Catalytic Cycle

Caption: Catalytic cycle highlighting the Transmetallation step as the primary bottleneck for hindered aryl iodides.

Catalyst & Reagent Selection Guide

| Component | Recommendation | Rationale |

| Precatalyst | XPhos Pd G3 or Pd(P(t-Bu) | Rapid activation; G3 precatalysts ensure a defined 1:1 Pd:Ligand ratio, crucial for hindered couplings. |

| Co-Catalyst | CuI (5–10 mol%) | Essential for transmetallation. Must be high purity (99.999%) to prevent side reactions. |

| Base | Cs | Cesium bases (solubility effect) often outperform amines for extremely hindered substrates. |

| Solvent | THF or 1,4-Dioxane | Ethers coordinate weakly, stabilizing intermediates without blocking the active site. |

| Additives | TBAI (Tetrabutylammonium iodide) | Optional. Can stabilize the Pd-intermediate via halide exchange/bridging. |

Protocol 1: The "Gold Standard" (Pd/Cu System)

Best for: Ortho-substituted aryl iodides coupled with aliphatic or aromatic alkynes.

Materials:

-

Aryl Iodide (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

XPhos Pd G3 (2–5 mol%)

-

CuI (5 mol%)

-

Cs

CO -

Solvent: Degassed THF or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Iodide, Cs

CO -

Atmosphere Exchange: Seal the vial and cycle vacuum/argon (3x) to remove O

(critical to prevent Glaser homocoupling). -

Solvent Addition: Add degassed solvent via syringe.

-

Reagent Addition: Add the Terminal Alkyne and CuI (if CuI is solid, add in step 1; if using a stock solution, add now).

-

Note: For extremely hindered substrates, add the alkyne slowly (syringe pump) to keep its concentration low relative to the Pd-Ar complex.

-

-

Reaction: Heat to 60–80 °C . Hindered substrates rarely proceed at Room Temp.

-

Monitoring: Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of Aryl Iodide.

-

Workup: Dilute with EtOAc, wash with water/brine. If copper residues persist (blue/green tint), wash with 5% NH

OH or EDTA solution.

Protocol 2: Copper-Free Variant

Best for: Substrates prone to oxidative homocoupling (Glaser) or when Cu chelation interferes with the substrate.

Concept: Without Copper, the reaction relies on a "carbopalladation/dehydropalladation" mechanism or direct base-assisted transmetallation. This is slower but cleaner for sensitive hindered systems.

Materials:

-

Pd(OAc)

(5 mol%) + XPhos (10 mol%) OR Pd-118 (5 mol%) -

Piperidine (2.0 equiv) or TBAA (Tetrabutylammonium acetate)

-

Solvent: NMP or DMF (Polar aprotic solvents are required here).

Modifications:

-

Temperature must be increased to 90–100 °C .

-

Requires a stronger base or a specific solvent effect (NMP) to activate the alkyne proton.

Experimental Workflow Diagram

Caption: Decision tree for selecting the optimal Sonogashira protocol based on substrate sterics.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM Recovery) | Active catalyst failed to engage hindered center. | Switch to Pd(P(t-Bu) |

| Glaser Product (Alkyne Dimer) | Copper cycle is faster than Transmetallation. | Slow addition of alkyne. Switch to Protocol 2 (Cu-Free) . Degass solvents more rigorously. |

| Dehalogenation (Ar-H) | Avoid alcoholic solvents. Use Cs | |

| Black Precipitate (Pd Black) | Catalyst decomposition ("Pd death"). | Ligand concentration too low. Use Precatalysts (G3/G4) instead of mixing Pd/Ligand in situ. |

References

-

Mechanistic Studies on Sonogashira Coupling : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews.

-

Buchwald Ligands (XPhos) Application : Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes.[2] Angewandte Chemie International Edition.

-

Copper-Free Methodologies : Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling.[2][3][4][5] Synthesis.

-

Steric Effects in Cross-Coupling : Wu, X. F., et al. (2011). Palladium-Catalyzed Coupling Reactions: Carbon-Carbon Bond Formation.[3][5] Chemistry – A European Journal.

Sources

Application Note: Advanced Esterification Strategies for 2,6-Dinitro-4-Iodobenzoic Acid

Topic: Esterification protocols for 2,6-dinitro-4-iodobenzoic acid Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Development Scientists.[1]

Executive Summary & Strategic Analysis

The Challenge: The "Ortho Effect"

Esterifying 2,6-dinitro-4-iodobenzoic acid (DNIBA) presents a classic yet formidable challenge in organic synthesis: Steric Inhibition of Resonance .[1] The two nitro groups at the ortho positions (2,6) create a "steric gate" around the carbonyl carbon.[1] This forces the carboxyl group out of planarity with the benzene ring, decoupling the

Standard Fischer esterification (refluxing in alcohol with catalytic H₂SO₄) typically fails or proceeds with negligible yields because the tetrahedral intermediate cannot form due to severe spatial crowding.

The Solution Landscape To successfully esterify DNIBA, one must bypass the bimolecular attack at the carbonyl carbon or utilize high-energy intermediates.[1] This guide details three validated protocols, ranked by efficacy and operational simplicity.

Decision Matrix: Selecting the Right Protocol

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and purity requirements.

Technical Protocols

Method A: Cesium-Promoted Carboxylate Alkylation (The "Gold Standard")

Mechanism: Nucleophilic substitution (S_N2).[1] Why it works: This method completely bypasses the sterically hindered carbonyl carbon.[1] Instead, the base deprotonates the acid to form a carboxylate anion, which then acts as a nucleophile attacking an unhindered alkyl halide (e.g., Iodomethane).

Reagents & Stoichiometry

| Component | Equiv. | Role |

| DNIBA | 1.0 | Substrate |

| Cesium Carbonate (Cs₂CO₃) | 1.1 - 1.2 | Base (Solubility promoter) |

| Alkyl Halide (e.g., MeI, EtI) | 1.5 - 2.0 | Electrophile |

| DMF (Anhydrous) | 0.2 M | Solvent (Polar Aprotic) |

Step-by-Step Protocol

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dinitro-4-iodobenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Deprotonation: Add Cs₂CO₃ (1.2 equiv) in a single portion. Stir at room temperature for 30 minutes. The solution may turn deep yellow/orange due to salt formation.[1]

-

Note: Cesium is preferred over Potassium due to the "Cesium Effect"—higher solubility in organic solvents and looser ion pairing, increasing carboxylate nucleophilicity.

-

-

Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Methyl Iodide (MeI) (1.5 equiv) .[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Solvent: 30% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a high R_f ester spot.

-

Workup:

-

Dilute reaction mixture with EtOAc (5x reaction volume).

-

Wash sequentially with: Water (3x) to remove DMF, Saturated NaHCO₃ (2x) to remove unreacted acid, and Brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Usually yields >95% pure product.[1] Recrystallize from MeOH if necessary.

Method B: Acid Chloride Activation (The "Force" Method)

Mechanism: Addition-Elimination via highly electrophilic intermediate.[1] Why it works: Converting the -OH to -Cl creates a much better leaving group.[1] While formation of the acid chloride is still hindered, the high energy of thionyl chloride combined with catalytic DMF (forming the Vilsmeier-Haack intermediate) drives the reaction.[1]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| DNIBA | 1.0 | Substrate |

| Thionyl Chloride (SOCl₂) | 5.0 - 10.0 | Reagent & Solvent |

| DMF | 2-3 drops | Catalyst |

| Alcohol (MeOH/EtOH) | Excess | Nucleophile (Step 2) |

Step-by-Step Protocol

-

Activation: In a round-bottom flask fitted with a reflux condenser and a drying tube (CaCl₂), place DNIBA (1.0 equiv) .

-

Reagent Addition: Add Thionyl Chloride (SOCl₂) (approx. 5 mL per gram of acid). Add 2 drops of anhydrous DMF .

-

Mechanism Check: DMF reacts with SOCl₂ to form the chloroiminium ion (Vilsmeier reagent), which is a potent chlorinating agent, essential for overcoming the steric bulk of the nitro groups.

-

-

Reflux: Heat to reflux (75°C) for 3–6 hours. The solid acid should dissolve, and gas evolution (SO₂/HCl) will cease upon completion.

-

Evaporation: Remove excess SOCl₂ via rotary evaporation (use a base trap for the pump).[1] Add dry toluene and re-evaporate (2x) to azeotrope off residual traces of SOCl₂.

-

Critical: Residual SOCl₂ will generate HCl in the next step, potentially causing side reactions.

-

-

Esterification: Dissolve the crude yellow acid chloride residue in Dichloromethane (DCM) . Cool to 0°C.[1]

-

Quench: Add Methanol (excess) and Triethylamine (1.2 equiv) dropwise. Stir for 1 hour.

-

Workup: Wash with 1M HCl, then NaHCO₃. Dry and concentrate.

Method C: Acylium Ion Generation (Newman’s Method)

Mechanism: Unimolecular ionization (A_AC1).[1]

Why it works: In 100% sulfuric acid, sterically hindered benzoic acids ionize to form the Acylium Ion (

Protocol

-

Ionization: Dissolve DNIBA in 100% Sulfuric Acid (approx. 10 mL/g).

-

Note: If 100% H₂SO₄ is unavailable, use standard conc. H₂SO₄, but heating (40–50°C) might be required.

-

-

Stirring: Stir for 30 minutes to ensure formation of the acylium species.

-

Quench: Pour the sulfuric acid solution slowly into a vigorously stirred flask of cold Methanol .

-

Reflux: Heat the methanolic solution to reflux for 1 hour to complete the capture of the acylium ion.

-

Isolation: Pour onto crushed ice. The ester often precipitates as a solid.[1] Filter and wash with water.[3]

Scientific Validation & QC

Mechanistic Pathway (Method A vs Method B)

Figure 2: Mechanistic comparison. Path A (Green) avoids the crowded carbonyl center entirely.

Quality Control Parameters

-

Appearance: The product is typically a pale yellow to off-white solid.[1]

-

¹H NMR (CDCl₃):

-

Aromatic protons (H3, H5) will appear as a singlet (due to symmetry) around 8.4 – 8.6 ppm .

-

Ester methyl group (if methyl ester) will appear as a singlet around 3.9 – 4.0 ppm .[1]

-

Diagnostic: The shift of the methyl group is slightly deshielded compared to unsubstituted benzoates due to the electron-withdrawing nitro groups.[1]

-

-

Melting Point: Distinct sharp melting point (literature comparison required for specific ester).

Safety & Handling

-

Nitro Compounds: Polynitro aromatic compounds can be shock-sensitive or explosive, especially when dry or in the presence of strong bases.[1] While DNIBA is generally stable, avoid heating dry solids above 100°C.

-

Iodine Lability: The iodine at the 4-position is meta to the nitro groups, making it relatively stable against Nucleophilic Aromatic Substitution (SnAr).[1] However, avoid using strong alkoxide bases (e.g., NaOMe) in the esterification, as trace SnAr side products (ethers) could form. Method A (Carbonate base) is safer than alkoxide methods. [1]

-

Methyl Iodide: Highly toxic alkylating agent.[1] Use specific glove types (Laminate film) as it penetrates standard nitrile gloves.

References

-

Steric Inhibition in Esterification

-

Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2435. Link

-

-

Cesium Carboxylate Alkylation

-

Pfeffer, P. E., & Silbert, L. S. (1976). Esterification of sterically hindered carboxylic acids using cesium salts. The Journal of Organic Chemistry, 41(8), 1373–1379. Link

-

-

Vilsmeier-Haack Activation (DMF Catalyst)

-

Arrieta, A., et al. (1984). Reagents for the preparation of acid chlorides. Synthetic Communications, 14(10), 939-945. Link

-

Sources

Using 2,6-dinitro-4-iodobenzoic acid as a pharmaceutical intermediate

Technical Application Note: 2,6-Dinitro-4-Iodobenzoic Acid in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Utility

2,6-Dinitro-4-iodobenzoic acid (CAS: 95192-58-8) is a high-value, multifunctional "lynchpin" scaffold used primarily in the discovery and synthesis of kinase inhibitors , radiopharmaceuticals , and heterocyclic libraries (benzimidazoles and quinoxalines).

Its utility stems from its orthogonal reactivity profile , which allows medicinal chemists to sequentially manipulate three distinct chemical handles without cross-interference. This "Privileged Structure" enables the rapid generation of diversity-oriented libraries, particularly for drugs targeting the MAPK/ERK signaling pathways where halogenated benzene cores are common.

Key Functional Handles:

-

Carboxylic Acid (C1): Solubilizing group or handle for amide coupling (linker attachment).

-

Nitro Groups (C2, C6): Precursors to vicinal diamines, enabling cyclization into heterocycles.

-

Iodine (C4): A reactive handle for late-stage Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to attach biaryl tails.

Part 2: Chemical Profile & Safety Architecture

| Property | Specification |

| CAS Number | 95192-58-8 |

| Formula | |

| Molecular Weight | 337.99 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water. |

| Stability | Light Sensitive (Iodine scission); Shock Sensitive (Polynitro). |

Critical Safety Protocol: Energetic Material Handling

-

Explosion Hazard: As a polynitro-aromatic, this compound possesses high potential energy. While the carboxylic acid and iodine provide some stabilization compared to trinitrobenzene, heating above 100°C or grinding in dry form poses a deflagration risk.

-

Light Protection: The C-I bond is photolabile. All reactions and storage must occur in amber glassware or foil-wrapped vessels to prevent radical de-iodination.

Part 3: Primary Application – Synthesis of 4-Functionalized Benzimidazoles

The most potent application of this intermediate is the synthesis of 4-iodo-benzimidazole scaffolds. These are critical precursors for many bioactive molecules where the iodine serves as a "dummy atom" for subsequent library diversification.

Mechanism of Action (The "Why"):

Standard hydrogenation (

Visual Workflow (Graphviz)

Figure 1: Chemoselective synthesis pathway avoiding de-iodination.

Part 4: Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to 2,6-Diamino-4-iodobenzoic Acid

This protocol is designed to reduce nitro groups without cleaving the iodine.

Reagents:

-

2,6-Dinitro-4-iodobenzoic acid (1.0 eq)

-

Stannous Chloride Dihydrate (

) (7.0 eq) -

Ethyl Acetate (EtOAc) (0.1 M concentration)

-

Saturated

solution[1][2]

Procedure:

-

Dissolution: In a foil-wrapped round-bottom flask, dissolve 10 mmol of 2,6-dinitro-4-iodobenzoic acid in 100 mL of EtOAc.

-

Addition: Add

(70 mmol) in three portions over 30 minutes to control the exotherm. Do not allow temperature to exceed 40°C. -

Reaction: Stir at room temperature for 16–24 hours. Monitor via LC-MS (Look for M+H of diamine; disappearance of nitro peaks).

-

Note: If reaction is sluggish, heat mildly to 45°C, but strictly avoid reflux to prevent iodine loss.

-

-

Quench: Cool to 0°C. Slowly adjust pH to ~8-9 using saturated

. This will form a thick white slurry of tin salts. -

Filtration: Filter the slurry through a pad of Celite. Wash the pad generously with EtOAc.

-

Isolation: Separate the organic layer. Acidify the aqueous layer carefully to pH 4-5 to precipitate any zwitterionic product, or extract the organic layer, dry over

, and concentrate. -

Yield: Expect 85-95% of a light brown solid (oxidizes slowly in air; use immediately).

Protocol B: Late-Stage Suzuki-Miyaura Coupling

Used to attach aryl groups to the C4 position after the scaffold is established.

Reagents:

-

Scaffold (e.g., Methyl 2,6-diamino-4-iodobenzoate) (1.0 eq)

-

Aryl Boronic Acid (

) (1.2 eq) - (5 mol%)

- (2.0 eq)[3]

-

Dioxane/Water (4:1)

Procedure:

-

Degassing: Sparge solvents with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

-

Assembly: Combine scaffold, boronic acid, base, and catalyst in a pressure vial.

-

Heating: Seal and heat to 90°C for 4-12 hours.

-

Purification: The iodine is displaced by the aryl group. Filter through silica and purify via Flash Chromatography (Hexane/EtOAc gradient).

Part 5: Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Loss of Iodine (De-iodination) | Used | Switch to |

| Incomplete Reduction | Stirring too slow; Tin salts encapsulating reactant. | Use mechanical stirring; increase solvent volume. |

| Product turns dark/black | Oxidation of diamine in air. | Store under Nitrogen/Argon at -20°C. Use immediately. |

| Explosion/Fume-off | Reaction ran too hot or dry. | NEVER heat dry nitro-compound. Keep in solution. |

References

-

Synthesis of 2-amino-4-iodobenzoic acid (Analogous Reduction Protocol). ChemicalBook Protocols. Retrieved from .

-

High temperature water as reaction medium towards heteroaromatic compounds. University of Konstanz Research Repository. Describes the use of dinitrobenzoic acid derivatives in heterocycle synthesis. Retrieved from .

-

Preparation of Iodinated Benzoic Acid Derivatives. AppChem Product Catalog. Listing and physical properties for CAS 95192-58-8. Retrieved from .

Sources

Application Notes and Protocols for the Synthesis of 4-iodo-2,6-diaminobenzoic Acid Precursors

Introduction: The Significance of 4-iodo-2,6-diaminobenzoic Acid in Drug Discovery